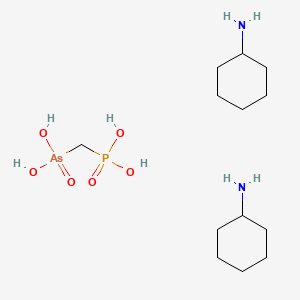
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For example, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride .
Another method involves the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to traditional reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the pyran ring to single bonds, resulting in tetrahydropyran derivatives.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce tetrahydropyran derivatives. Substitution reactions can result in a variety of substituted pyrans with different functional groups.
科学研究应用
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving pyran rings, providing insights into biological processes.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
作用机制
The mechanism by which 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of specific enzymes and altering metabolic pathways.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar chemical properties and reactivity.
6-Methyl-3,4-dihydro-2H-pyran: Another similar compound with a methyl group at the 6-position.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Uniqueness
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to the presence of both ethyl and methyl substituents on the pyran ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dihydropyrans.
属性
CAS 编号 |
63500-69-6 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
6-ethyl-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
BAXPOHLCLDVUHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C=C(CCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



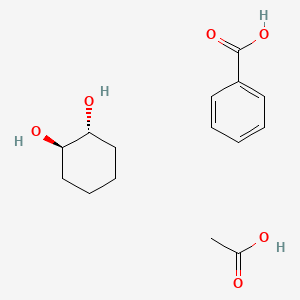
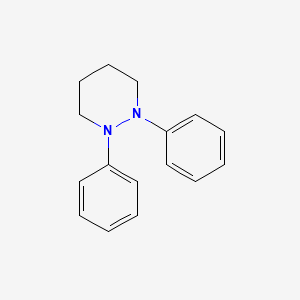
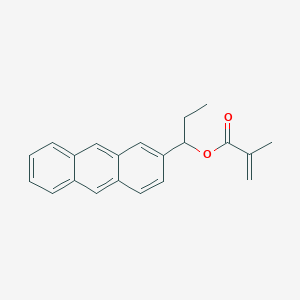
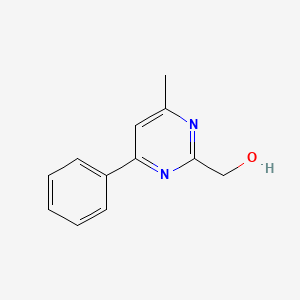
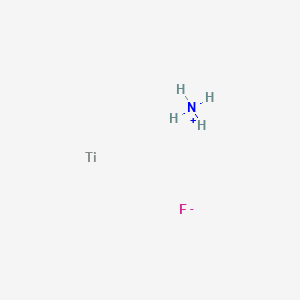
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
